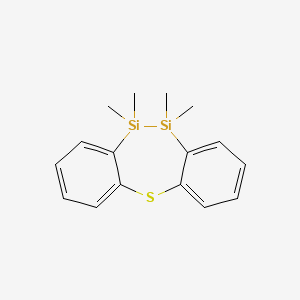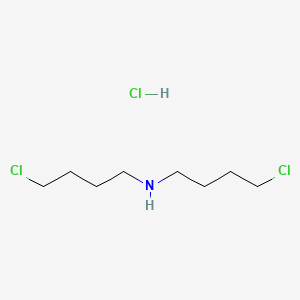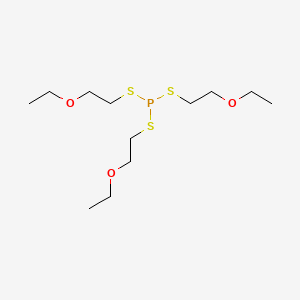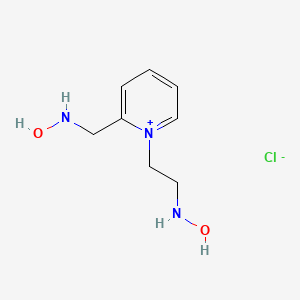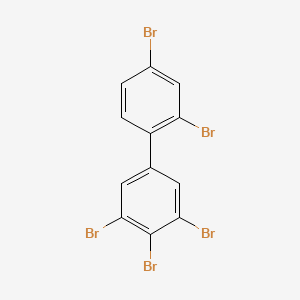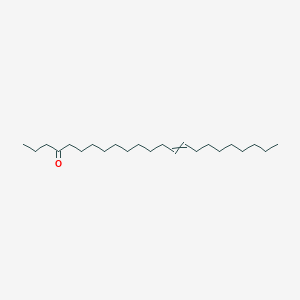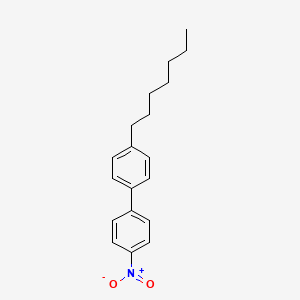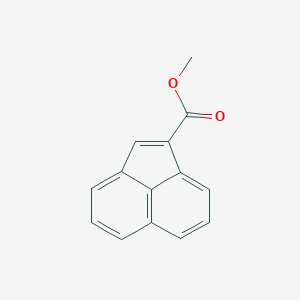
Methyl acenaphthylene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl acenaphthylene-1-carboxylate is an organic compound derived from acenaphthylene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a carboxylate ester group attached to the acenaphthylene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl acenaphthylene-1-carboxylate typically involves the esterification of acenaphthylene-1-carboxylic acid. This can be achieved through the reaction of acenaphthylene-1-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes. One common method is the use of a continuous flow reactor where acenaphthylene-1-carboxylic acid and methanol are continuously fed into the reactor along with a suitable acid catalyst. This method allows for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
Methyl acenaphthylene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form acenaphthylene-1,2-dione.
Reduction: Reduction of the ester group can yield acenaphthylene-1-carboxaldehyde.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Acenaphthylene-1,2-dione.
Reduction: Acenaphthylene-1-carboxaldehyde.
Substitution: Various acenaphthylene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl acenaphthylene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of dyes, pigments, and other materials with specific optical properties.
Mecanismo De Acción
The mechanism of action of methyl acenaphthylene-1-carboxylate in chemical reactions typically involves the activation of the ester group. The ester group can undergo nucleophilic attack, leading to the formation of various intermediates and products. In biological systems, esterases can hydrolyze the ester bond, releasing acenaphthylene-1-carboxylic acid and methanol.
Comparación Con Compuestos Similares
Similar Compounds
Acenaphthylene-1-carboxylic acid: The parent compound from which methyl acenaphthylene-1-carboxylate is derived.
Acenaphthylene-1,2-dione: An oxidation product of acenaphthylene derivatives.
Methyl naphthalene-1-carboxylate: A structurally similar compound with a naphthalene core instead of acenaphthylene.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential applications. Its polycyclic aromatic nature combined with the ester functionality makes it a versatile intermediate in organic synthesis and industrial applications.
Propiedades
Número CAS |
79539-32-5 |
|---|---|
Fórmula molecular |
C14H10O2 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
methyl acenaphthylene-1-carboxylate |
InChI |
InChI=1S/C14H10O2/c1-16-14(15)12-8-10-6-2-4-9-5-3-7-11(12)13(9)10/h2-8H,1H3 |
Clave InChI |
KKANQOVFDLAQDT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=CC=CC3=C2C1=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


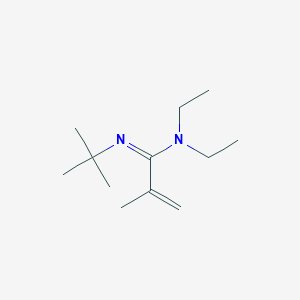
![N-(Benzo[a]phenazin-1-yl)benzamide](/img/structure/B14443301.png)
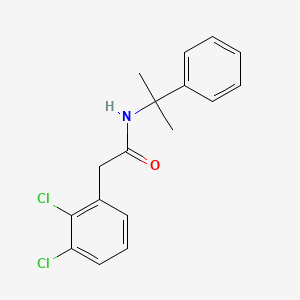
![2-[2-(Acetyloxy)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate](/img/structure/B14443325.png)
